

Cross-Species Pharmacokinetic Profile of Hydroxysafflor Yellow A (HSYA)

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Compound of Interest

Compound Name: Hydroxysafflor yellow A

Cat. No.: B10762109

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of **Hydroxysafflor Yellow A (HSYA)**, a primary active component of the safflower plant (*Carthamus tinctorius*), across various species. HSYA has garnered significant interest for its potential therapeutic effects in cardiovascular and cerebrovascular diseases. Understanding its pharmacokinetic profile is crucial for the preclinical and clinical development of HSYA-based therapies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of HSYA's behavior in different biological systems.

Data Presentation: A Comparative Overview of HSYA Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of HSYA in rats, dogs, and humans following intravenous (IV) administration. Data for rabbits and monkeys are not readily available in the current literature.

Parameter	Rat	Dog	Human
Dose Range (IV)	3 - 24 mg/kg[1]	6 - 24 mg/kg[1]	35 - 140 mg[2][3]
Cmax (Maximum Concentration)	Dose-dependent	Dose-dependent	(2.02 ± 0.18) - (14.48 ± 4.70) mg/L[2][3]
Tmax (Time to Cmax)	Not reported (IV)	Not reported (IV)	Not reported (IV)
AUC (Area Under the Curve)	Dose-proportional	Dose-proportional	Dose-proportional
t1/2 (Half-life)	~3 h	Not specified	3.32 h[2][3]
CL (Clearance)	Not specified	Not specified	Not specified
Vd (Volume of Distribution)	Not specified	Not specified	Not specified
Plasma Protein Binding	48.0 - 54.6%[1]	Not specified	48 - 54.6%[2][3]
Excretion (Urine)	52.6 ± 17.9% (as unchanged drug)[1]	Not specified	88.6% (as unchanged drug)[2]
Excretion (Feces)	8.4 ± 5.3%[1]	Not specified	2.9%[2]
Excretion (Bile)	1.4 ± 1.0%[1]	Not specified	0.062 ± 0.011%[2]
Oral Bioavailability	1.2%[2]	Not specified	Low (inferred from rat data)

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. Below are detailed descriptions of the key experimental protocols.

Animal Studies

- Species: Male Sprague-Dawley rats and Beagle dogs were commonly used in the cited preclinical studies.

- **Housing and Care:** Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and had free access to standard laboratory chow and water.
- **Drug Administration:** For intravenous studies, HSYA was typically dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion through a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).
- **Sample Collection:** Blood samples were collected at predetermined time points post-administration from a cannulated artery or vein (e.g., jugular vein). Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis. For excretion studies, urine, feces, and bile were collected over specified periods using metabolic cages.

Human Studies

- **Subjects:** Healthy volunteers were enrolled in clinical pharmacokinetic studies.
- **Drug Administration:** HSYA was administered intravenously, typically as an infusion.
- **Sample Collection:** Blood samples were collected at various time points before, during, and after HSYA administration. Plasma was processed and stored similarly to the animal studies.

Bioanalytical Method

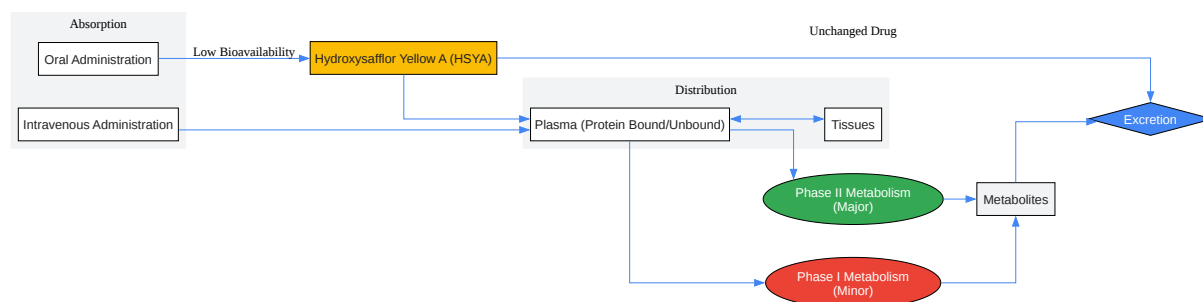
- **Technique:** The concentration of HSYA in biological matrices (plasma, urine, feces, bile) was predominantly determined using validated High-Performance Liquid Chromatography (HPLC) methods.^[1]
- **Sample Preparation:** A protein precipitation method was often employed to extract HSYA from plasma samples. This typically involved adding a precipitating agent (e.g., methanol or acetonitrile) to the plasma, followed by centrifugation to remove precipitated proteins. The resulting supernatant was then injected into the HPLC system.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column was commonly used for separation.

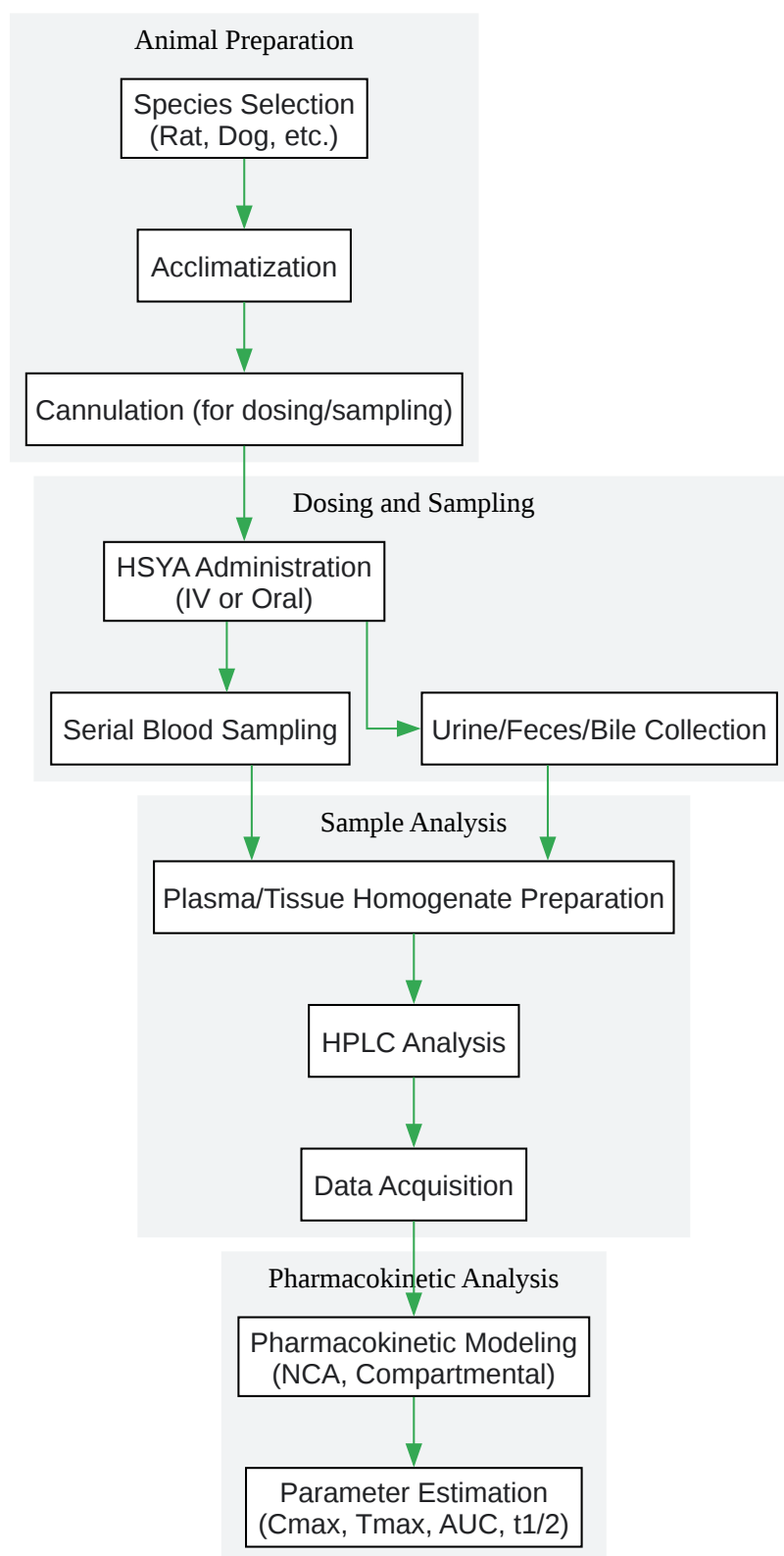
- Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) was used as the mobile phase in a gradient or isocratic elution mode.
- Detection: HSYA was detected using a UV detector at a specific wavelength (e.g., around 403 nm).
- Validation: The analytical methods were validated for specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.

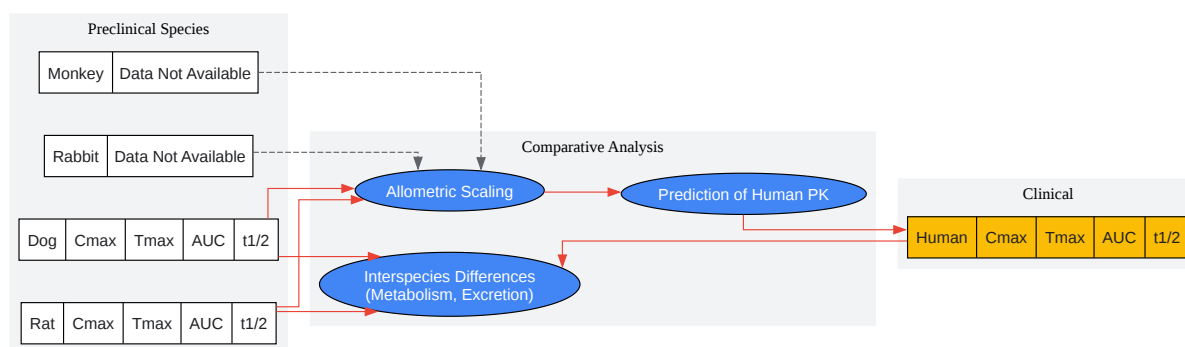
Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in HSYA pharmacokinetics, the following diagrams have been generated using Graphviz.







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